1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine

Drug Metabolism ADME Hepatic Clearance

This primary cyclopropanamine features an unsubstituted benzodioxole moiety and a constrained cyclopropane scaffold (MW 177.20, XLogP3 1.1), providing a unique pharmacophore for ABC transporter research. Its moderate metabolic stability (38% in HLMs) makes it an ideal benchmark for lead optimization and focused library synthesis. Procure this differentiated building block to advance cystic fibrosis and transporter-targeted drug discovery programs.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1038388-99-6
Cat. No. B1523059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine
CAS1038388-99-6
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC3=C(C=C2)OCO3)N
InChIInChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2
InChIKeySPJVKWJVDVINCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine: Procurement-Ready Properties for Research & Development


1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine (CAS 1038388-99-6) is a primary cyclopropanamine bearing a benzodioxole (methylenedioxyphenyl, MDP) moiety. The compound is characterized by its molecular formula C10H11NO2, molecular weight of 177.20 g/mol, and a constrained cyclopropane scaffold that imparts distinct physicochemical and metabolic properties compared to flexible-chain or amide-linked analogs [1]. Its computed descriptors include an XLogP3 of 1.1, a topological polar surface area (TPSA) of 44.5 Ų, and a single rotatable bond, which collectively suggest moderate lipophilicity and potential for favorable oral bioavailability [2]. The compound is referenced in patent literature as a modulator of ATP-binding cassette (ABC) transporters, positioning it as a relevant scaffold for drug discovery programs targeting cystic fibrosis and other ABC transporter-mediated diseases [3].

Why In-Class Substitution of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine Demands Quantitative Scrutiny


Attempting to substitute 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine with a closely related analog without rigorous comparative data is scientifically unsound due to significant divergence in key molecular properties. Even within the narrow subclass of benzodioxole-containing cyclopropanes, variations in substituents or linkage points can drastically alter target engagement, metabolic stability, and physicochemical behavior. For instance, replacing the primary amine with an amide (as seen in carboxamide derivatives) or introducing fluorine atoms onto the benzodioxole ring (as in the difluoro analog) fundamentally changes the compound's hydrogen-bonding capacity, lipophilicity, and susceptibility to metabolic degradation [1]. Consequently, the target compound's unique combination of a primary amine, an unsubstituted benzodioxole ring, and a cyclopropane anchor confers a distinct profile that cannot be assumed from class-level generalizations [2]. The quantitative evidence below delineates where this specific compound stands relative to its nearest comparators.

Quantitative Differentiation of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine: Direct Evidence for Informed Procurement


Metabolic Stability in Human Liver Microsomes: 38% Remaining vs. Ko143 (23%)

In human liver microsome (HLM) stability assays, 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine exhibited 38% parent compound remaining after a 1-hour incubation . This value represents a 65% relative increase in stability compared to the well-characterized ABC transporter inhibitor Ko143, which demonstrated only 23% remaining under comparable conditions in a separate study [1]. This cross-study comparison suggests that the target compound's cyclopropane-anchored primary amine confers greater resistance to hepatic oxidative metabolism than the more complex polycyclic scaffold of Ko143, a critical advantage for maintaining systemic exposure in vivo.

Drug Metabolism ADME Hepatic Clearance

Physicochemical Comparison: Target Amine vs. Fluorinated Analog

Computed physicochemical properties reveal a significant difference in lipophilicity between 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine and its 2,2-difluoro analog (CAS 1196157-40-0). The target compound has an XLogP3 of 1.1 and a TPSA of 44.5 Ų [1], whereas the difluoro analog is predicted to have a higher XLogP3 (approximately 2.0) and a similar TPSA . The 0.9 log unit increase in lipophilicity for the fluorinated analog is expected to enhance membrane permeability but may also increase metabolic liability and off-target binding [2]. This class-level inference indicates that the target compound's moderate lipophilicity offers a balanced profile for oral absorption while mitigating excessive lipophilicity-associated risks.

Lipophilicity Permeability Drug Design

Structural Constraint Advantage: Primary Amine vs. Carboxamide Derivatives

The target compound features a primary amine directly attached to the cyclopropane ring, a feature that distinguishes it from the carboxamide derivatives described in CFTR modulator patents (e.g., 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide) [1]. While carboxamide analogs have demonstrated sub-micromolar CFTR potentiation in cellular assays [2], the primary amine provides a distinct hydrogen-bond donor profile and a lower molecular weight (177.2 vs. >300 Da for carboxamides). This difference translates to a higher ligand efficiency and greater synthetic tractability for subsequent derivatization. Class-level inference suggests that the amine may engage alternative binding modes within the ABC transporter pocket or serve as a more versatile starting point for structure-activity relationship (SAR) exploration.

Medicinal Chemistry Target Engagement ABC Transporters

Positional Isomer Specificity: 1-Substituted vs. 2-Substituted Cyclopropanamines

The target compound is the 1-substituted isomer (amine on the same carbon as the benzodioxole attachment), whereas the 2-substituted isomer (2-(benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine) has the amine on an adjacent carbon . This subtle positional change results in a different spatial orientation of the amine group relative to the aromatic ring. While direct comparative activity data are not available, class-level inference from related cyclopropane-containing scaffolds indicates that 1-substituted derivatives often exhibit distinct binding conformations and metabolic profiles compared to their 2-substituted counterparts due to altered ring strain and electronic distribution [1]. Researchers should avoid assuming bioequivalence between these isomers without confirmatory data.

Isomer Selectivity Biological Activity Structure-Activity Relationship

High-Impact Applications of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine in Drug Discovery and Chemical Biology


ABC Transporter Modulator Development for Cystic Fibrosis

Given its inclusion in Vertex Pharmaceuticals' patent portfolio as a modulator of ATP-binding cassette (ABC) transporters, including CFTR, 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine is an ideal starting point for medicinal chemistry campaigns targeting cystic fibrosis [1]. The compound's moderate metabolic stability (38% remaining in HLMs) and balanced lipophilicity (XLogP3=1.1) make it a viable lead-like scaffold for optimizing both potency and pharmacokinetics . Researchers can leverage its primary amine handle to generate focused libraries of amide, sulfonamide, or urea derivatives, building on the established SAR of related benzodioxole-containing CFTR potentiators [2].

Chemical Probe Synthesis for ABC Transporter Subtype Selectivity

The compound's distinct structural features—specifically its unsubstituted benzodioxole ring and cyclopropane-anchored amine—provide a unique pharmacophore for probing subtype selectivity within the ABC transporter family. By comparing the activity of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine against that of carboxamide derivatives or fluorinated analogs, researchers can delineate the contribution of the primary amine and cyclopropane constraint to target engagement and selectivity profiles [1]. This application is particularly relevant for developing tool compounds to dissect the roles of MRP1, MRP2, and CFTR in disease models .

Metabolic Stability Benchmarking in Hepatic Clearance Studies

With its measured 38% remaining after 1-hour incubation in human liver microsomes, this compound serves as a useful benchmark for assessing metabolic stability in drug discovery programs [1]. Its intermediate stability profile allows researchers to calibrate high-throughput microsomal stability assays and to evaluate the impact of structural modifications on hepatic clearance. For instance, it can be used as a control compound when profiling new analogs designed to improve upon the 38% baseline or when comparing the metabolic fate of amine-containing cyclopropanes against more labile scaffolds like Ko143 (23% remaining) .

Quote Request

Request a Quote for 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.